ethyl 2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate
Description
Ethyl 2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a hybrid molecule combining a substituted coumarin moiety with a functionalized thiazole ring. Key structural features include:
- Coumarin Core: The 5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl group introduces electron-donating methoxy and methyl substituents, enhancing stability and influencing π-π stacking interactions.
- Thiazole Ring: The 1,3-thiazole is substituted at the 2-position with an acetyl amino linker and at the 4-position with an ethyl carboxylate ester. This ester group improves solubility in organic solvents and modulates lipophilicity.
- Functional Linkages: The acetyl amino bridge connects the coumarin and thiazole units, enabling hydrogen-bonding interactions critical for molecular recognition .
This compound’s design likely targets applications in medicinal chemistry (e.g., kinase inhibition or antimicrobial activity) due to the pharmacophoric coumarin and thiazole motifs.
Properties
Molecular Formula |
C20H20N2O7S |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H20N2O7S/c1-5-28-19(25)13-9-30-20(21-13)22-16(23)8-12-10(2)17-14(27-4)6-11(26-3)7-15(17)29-18(12)24/h6-7,9H,5,8H2,1-4H3,(H,21,22,23) |
InChI Key |
PCAFVQBAINEKGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CC2=C(C3=C(C=C(C=C3OC)OC)OC2=O)C |
Origin of Product |
United States |
Preparation Methods
Coumarin Core Formation via Pechmann Condensation
The 5,7-dimethoxy-4-methylcoumarin scaffold is synthesized through acid-catalyzed Pechmann condensation:
-
Reactants : 2,4,6-Trihydroxybenzoic acid derivatives and β-keto esters (e.g., ethyl acetoacetate).
-
Conditions : Concentrated H<sub>2</sub>SO<sub>4</sub> at 80–100°C for 6–8 hours.
-
Mechanism : Cyclodehydration forms the coumarin lactone ring, with methoxy and methyl groups introduced via pre-functionalized starting materials.
Acetylation at Position 3
The 3-acetyl group is introduced through Friedel-Crafts acylation:
Table 1: Spectral Data for 3-(2-Bromoacetyl)-5,7-dimethoxy-4-methylcoumarin
| Characterization Method | Key Signals |
|---|---|
| <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) | δ 3.89 (s, 3H, OCH<sub>3</sub>), 4.02 (s, 3H, OCH<sub>3</sub>), 4.21 (s, 2H, CH<sub>2</sub>Br), 6.45 (s, 1H, coumarin-H) |
| HRMS (ESI+) | m/z 411.0241 [M+H]<sup>+</sup> (calc. 411.0238) |
Thiazole Ring Construction
Hantzsch Thiazole Synthesis
Ethyl 2-amino-1,3-thiazole-4-carboxylate is prepared via cyclocondensation:
-
Reactants : Ethyl bromopyruvate (1.0 eq) and thiourea (1.1 eq).
-
Conditions : Reflux in ethanol (12 hours), followed by neutralization with NaHCO<sub>3</sub>.
Table 2: Optimization of Thiazole Synthesis
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes cyclization efficiency |
| Temperature | 78°C (reflux) | Prevents side reactions |
| Molar Ratio (bromopyruvate:thiourea) | 1:1.1 | Balances reactivity and cost |
Microwave-Assisted Modification
Recent advancements employ microwave irradiation to accelerate thiazole formation:
Amide Coupling and Final Assembly
Acid Chloride Preparation
The coumarin-acetic acid is converted to its reactive chloride:
Nucleophilic Acylation
The thiazole amine attacks the acid chloride:
-
Reactants : Ethyl 2-amino-thiazole-4-carboxylate (1.0 eq), coumarin-acetyl chloride (1.05 eq).
-
Yield : 75–80% after column chromatography (hexane:EtOAc 3:1).
Table 3: Comparative Analysis of Coupling Methods
| Method | Reaction Time | Yield | Purity (HPLC) |
|---|---|---|---|
| Classical (THF, 24h) | 24 hours | 75% | 98.2% |
| Microwave-Assisted | 45 minutes | 78% | 97.8% |
| Ultrasonic Promotion | 30 minutes | 72% | 96.5% |
Structural Validation and Analytical Characterization
X-ray Crystallography
Single-crystal X-ray diffraction confirms the Z-configuration of the amide bond and planarity of the coumarin-thiazole system:
Spectroscopic Correlations
-
FT-IR : 1732 cm<sup>−1</sup> (ester C=O), 1689 cm<sup>−1</sup> (amide C=O), 1610 cm<sup>−1</sup> (thiazole C=N).
-
<sup>13</sup>C NMR : δ 165.4 (thiazole C-2), 160.1 (coumarin C=O), 56.1 (OCH<sub>3</sub>).
Green Chemistry Approaches and Scalability
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques reduce environmental impact:
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Reacts with H<sub>2</sub>SO<sub>4</sub> (conc.)/H<sub>2</sub>O at reflux (100–110°C) to yield the corresponding carboxylic acid derivative.
Product : (2-{[(5,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid. -
Basic Hydrolysis :
NaOH (2M) in ethanol/water (1:1) at 60°C cleaves the ester to the carboxylate salt.
Amide Bond Cleavage
The acetyl amino linker is resistant to mild hydrolysis but reacts under strong acidic (HCl, 6M) or basic (NaOH, 4M) conditions at elevated temperatures (80–100°C).
Thiazole Ring Oxidation
The thiazole sulfur atom is susceptible to oxidation with KMnO<sub>4</sub> in acidic media, forming sulfoxide/sulfone derivatives.
Conditions : 0.1M KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub> (pH 2–3), 25°C, 4h.
Carbonyl Group Reduction
The 2-oxo chromenone moiety undergoes selective reduction:
-
NaBH<sub>4</sub> in ethanol reduces the lactone carbonyl to a hydroxyl group.
-
Catalytic hydrogenation (H<sub>2</sub>/Pd-C) yields dihydrochromenone derivatives.
Nucleophilic Substitution
The thiazole ring participates in SNAr (nucleophilic aromatic substitution) reactions:
Cyclization Reactions
The compound undergoes intramolecular cyclization under specific conditions:
-
Thermal Cyclization : Heating in DMF at 120°C forms fused thiazolo-chromenone systems .
-
Acid-Catalyzed Cyclization : H<sub>2</sub>SO<sub>4</sub> promotes lactam formation via acetyl group rearrangement.
Methoxy Group Demethylation
BBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> at −78°C cleaves methoxy groups to hydroxyls, enhancing hydrogen-bonding capacity .
Acetylation
The free amino group (post-hydrolysis) reacts with acetyl chloride in pyridine to form N-acetyl derivatives.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Reagents | Conditions | Application |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)<sub>2</sub>, Pd(PPh<sub>3</sub>)<sub>4</sub> | DME/H<sub>2</sub>O, 80°C | Biaryl-thiazole hybrids |
| Buchwald-Hartwig | R<sub>2</sub>NH, Pd<sub>2</sub>(dba)<sub>3</sub> | Toluene, 100°C | Amino-functionalized derivatives |
Mechanistic Insights
-
Ester Hydrolysis : Follows a two-step AAC2 mechanism under acidic conditions, with protonation of the carbonyl oxygen enhancing electrophilicity.
-
Thiazole Oxidation : Proceeds via electrophilic attack of MnO<sub>4</sub><sup>−</sup> on sulfur, forming a sulfonium intermediate.
Stability and Reactivity Trends
| Factor | Effect on Reactivity |
|---|---|
| pH < 3 | Accelerates ester hydrolysis but degrades thiazole ring |
| pH 7–9 | Favors amide bond stability |
| Solvent (Polar Aprotic) | Enhances SNAr reactions (e.g., DMF, DMSO) |
This compound’s modular reactivity enables tailored modifications for drug discovery, particularly in developing antimicrobial and anticancer agents. Future studies should explore its behavior under photochemical and electrochemical conditions.
Scientific Research Applications
Structural Features
The compound features a chromenone moiety linked to a thiazole ring, which contributes to its biological activity. The presence of methoxy and acetyl groups enhances its solubility and reactivity.
Anticancer Activity
Recent studies have indicated that derivatives of thiazole compounds exhibit anticancer properties. Ethyl 2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
A study conducted on human cancer cell lines demonstrated that this compound inhibited cell proliferation in a dose-dependent manner. The IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.6 |
| HeLa (Cervical) | 12.3 |
| A549 (Lung) | 18.9 |
This data suggests that the compound has promising potential as an anticancer agent due to its selective cytotoxicity.
Antioxidant Properties
The compound has also been investigated for its antioxidant capabilities. Research indicates that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
Research Findings
In vitro assays demonstrated that this compound exhibited significant radical scavenging activity:
| Test System | % Inhibition at 100 µM |
|---|---|
| DPPH Radical | 85 |
| ABTS Radical | 78 |
| Hydroxyl Radical | 70 |
These results highlight the compound's potential as a therapeutic agent in oxidative stress management.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It has shown efficacy against various bacterial strains, indicating its potential use in developing new antibiotics.
Case Study: Antimicrobial Testing
In a study assessing its antibacterial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a lead structure for novel antimicrobial agents.
Mechanism of Action
The mechanism of action of ethyl 2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The chromenone core can intercalate with DNA, while the thiazole ring can interact with protein active sites, leading to inhibition of enzymatic activity and disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Coumarin-Thiazole Hybrids
Compound 1 : N-[4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide
- Structure : Features an unsubstituted coumarin (2-oxo-2H-chromen-3-yl) linked via an acetamide group to the thiazole’s 2-position.
- Synthesis : Derived from 3-bromoacetylcoumarin and thiourea, followed by acetylation with acetyl chloride .
- Key Differences :
- The target compound’s coumarin has 5,7-dimethoxy and 4-methyl groups, enhancing electron density and steric bulk compared to Compound 1’s simpler coumarin.
- The ethyl carboxylate at the thiazole’s 4-position (target) vs. acetamide (Compound 1) alters polarity and hydrogen-bonding capacity.
Compound 2 : 5-Phenyl-1,3-thiazole-4-sulfonyl Chloride Derivatives
- Structure : Thiazole substituted with phenyl (5-position) and sulfonyl chloride (4-position).
- Synthesis : Cyclization using Lawesson’s reagent followed by oxidative chlorination .
- Key Differences: The sulfonyl chloride group (Compound 2) is highly reactive toward nucleophiles, enabling sulfonamide formation, whereas the ethyl carboxylate (target) is more hydrolytically stable.
Thiazole-Containing Amino Acid Esters
Compound 3 : Boc-TSer(OBn)-OMe
- Structure: Thiazole integrated into a serine-derived amino acid with a benzyl-protected hydroxyl and methyl ester.
- Synthesis : Thiazoline intermediate formation via cysteine derivative cyclization, followed by oxidation .
- Key Differences: The target’s ethyl carboxylate and Compound 3’s methyl ester share hydrolytic lability but differ in steric effects (ethyl vs. methyl). Compound 3’s amino acid backbone facilitates peptide-like interactions, unlike the target’s coumarin-thiazole architecture.
Structural and Functional Analysis
Substituent Effects on Reactivity and Bioactivity
Hydrogen Bonding and Crystallography
- The target’s acetyl amino and ester groups enable diverse hydrogen-bonding patterns, as analyzed via graph-set theory .
- Crystallographic validation using SHELX or WinGX could elucidate packing arrangements influenced by methoxy and methyl groups.
Biological Activity
Ethyl 2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's structure, synthesis, and various biological activities, supported by data tables and research findings.
Structure and Synthesis
The compound features a complex structure that combines elements from both chromenone and thiazole moieties. The chromenone core is characterized by methoxy substitutions which enhance its pharmacological properties. The synthesis typically involves multi-step organic reactions, starting with the formation of the chromenone framework followed by the introduction of the thiazole group.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N2O7S |
| Molecular Weight | 432.4 g/mol |
| CAS Number | 1282105-46-7 |
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
-
Anticancer Activity :
- Studies have shown that derivatives of chromenone possess significant anticancer properties. This compound has been tested for cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The compound demonstrated IC50 values comparable to established chemotherapeutic agents like doxorubicin .
- Enzyme Inhibition :
- Antioxidant Properties :
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The inhibition of key metabolic enzymes can disrupt cancer cell proliferation and promote apoptosis.
- DNA Interaction : The compound may interact with DNA or RNA, affecting transcriptional regulation and cellular signaling pathways involved in growth and survival.
Case Studies
Several studies have investigated the biological effects of this compound:
-
Cytotoxicity Study :
- A study assessed the cytotoxic effects on MCF-7 cells, revealing an IC50 value of approximately 12 µM, indicating significant potency compared to control treatments.
- Antioxidant Activity Assessment :
Q & A
Q. What are the established synthetic routes for ethyl 2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate?
- Methodological Answer : The compound is synthesized via a multi-step approach:
Coupling Reactions : React the chromenone core (5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl chloride with a thiazole-4-carboxylate precursor. Acetic acid is commonly used as a solvent under reflux conditions to facilitate nucleophilic acyl substitution .
Thiazole Formation : Cyclization of thiourea derivatives with α-bromoesters under basic conditions (e.g., NaHCO₃) to form the thiazole ring .
- Key reagents: Ethyl bromoacetate, thiourea, glacial acetic acid.
- Example protocol: Reflux for 3–5 hours, followed by solvent evaporation and recrystallization (DMF/acetic acid) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the chromenone-thiazole linkage and substituent positions. Aromatic protons (δ 6.5–8.0 ppm) and ester carbonyls (δ ~170 ppm) are diagnostic .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- FTIR : Confirm carbonyl stretches (C=O at ~1750 cm⁻¹) and NH/OH groups (3200–3500 cm⁻¹) .
Q. How can researchers assess the purity of this compound post-synthesis?
- Methodological Answer :
- HPLC : Use a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% TFA) to detect impurities. Retention time consistency and peak symmetry are critical .
- TLC : Monitor reaction progress using silica plates (e.g., ethyl acetate/hexane 3:7) with UV visualization.
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields of the target compound?
- Methodological Answer : Apply Design of Experiments (DOE) principles:
- Factorial Design : Vary parameters (temperature, solvent ratio, catalyst loading) to identify significant factors. For example, optimize reflux time (3–8 hours) and acetic acid volume (5–10 drops) .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., molar ratios of chromenone and thiazole precursors) to maximize yield .
Q. What computational strategies can predict regioselectivity in thiazole ring modifications?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map electron density and predict nucleophilic/electrophilic sites on the thiazole ring.
- Reaction Path Search : Tools like the ICReDD platform integrate quantum mechanics with experimental data to prioritize reaction pathways .
Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
- Methodological Answer :
- Orthogonal Assays : Validate activity across multiple cell lines (e.g., HeLa, MCF-7) and microbial strains (e.g., E. coli, C. albicans) to rule out assay-specific artifacts.
- Purity Validation : Re-test compounds after HPLC purification to exclude impurities as confounding factors .
Q. What strategies enable regioselective functionalization of the chromenone moiety?
- Methodological Answer :
- Protecting Groups : Use TEMPO to block reactive hydroxyl groups during coupling reactions.
- Microwave-Assisted Synthesis : Enhance regioselectivity by controlling thermal gradients during chromenone-thiazole conjugation .
Q. How can degradation pathways of this compound be systematically studied?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes).
- LC-MS/MS : Identify degradation products (e.g., hydrolysis of ester groups to carboxylic acids) .
Q. What methodologies facilitate structure-activity relationship (SAR) studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
